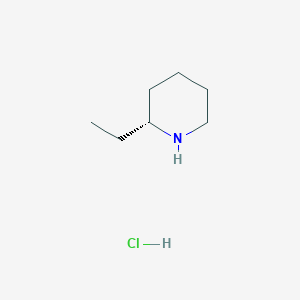

(R)-2-Ethylpiperidine hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives as Chiral Synthons

Piperidine derivatives are fundamental building blocks in the field of medicinal chemistry and are integral to the design of new drugs. thieme-connect.com These six-membered nitrogenous heterocyclic rings are prevalent in a vast number of active pharmaceutical ingredients. thieme-connect.comresearchgate.net The significance of piperidine scaffolds is further amplified when chirality is introduced, as the stereochemical configuration of a molecule can profoundly influence its adaptability to biological targets like protein-binding sites. thieme-connect.comresearchgate.net Consequently, the use of chiral piperidine synthons has become a cornerstone in the development of stereochemically pure pharmaceuticals.

The strategic incorporation of chiral piperidine moieties into drug candidates offers several advantages. It can be instrumental in modulating crucial physicochemical properties, enhancing biological activity and selectivity for the intended target, improving pharmacokinetic profiles, and mitigating risks such as cardiac hERG toxicity. thieme-connect.comresearchgate.netresearchgate.net The prevalence of these structures is underscored by the number of drugs approved by the U.S. Food and Drug Administration that contain chiral piperidine moieties, including medications such as avycaz, cotellic, and zejula. thieme-connect.com Given their presence in over twenty classes of pharmaceuticals and a wide array of naturally occurring alkaloids, the development of efficient and novel synthetic routes to access substituted piperidines remains a significant objective in modern organic chemistry. nih.gov

Stereochemical Considerations in Piperidine Ring Systems

The stereochemistry of piperidine scaffolds has garnered considerable interest within the scientific community. thieme-connect.comresearchgate.net The three-dimensional arrangement of substituents on the piperidine ring is a critical determinant of a molecule's biological function. A classic example is the rigid structure of morphine, where the specific conformation of the piperidine ring is essential for its analgesic properties. nih.gov

Introducing chiral centers to the piperidine ring, or even altering the position of an existing substituent, can significantly modify a compound's physicochemical characteristics. thieme-connect.comresearchgate.net This has led to the development of numerous synthetic strategies aimed at precisely controlling the stereochemistry of the piperidine ring system. Methodologies such as the diastereoselective Mannich reaction are employed to establish a desired stereochemistry which is then preserved through subsequent steps like reductive cyclization. nih.gov Furthermore, techniques like asymmetric hydrogenation are pivotal in creating enantioenriched piperidine derivatives. nih.gov These stereochemical considerations are paramount in the rational design of new therapeutic agents.

Contextualization of (R)-2-Ethylpiperidine Hydrochloride within Chiral Amine Chemistry

This compound serves as a prime example of a chiral building block utilized in organic synthesis. sigmaaldrich.com As a chiral amine, it belongs to a class of compounds highly prized in medicinal chemistry for the construction of enantiomerically pure, complex molecules. Its structure is characterized by a piperidine ring bearing an ethyl group at the 2-position, which constitutes a chiral center.

The hydrochloride salt form of this compound enhances its stability and makes it easier to handle as a solid. sigmaaldrich.comsigmaaldrich.com The specific (R) configuration at the C2 stereocenter designates it as a valuable synthon for asymmetric synthesis, where the precise three-dimensional architecture is critical for achieving the desired biological activity in the final target molecule.

Physicochemical Data

The properties of this compound and its parent compound, 2-Ethylpiperidine (B74283), are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 155106-15-3 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₅N · HCl | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 149.66 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Assay | ≥95% | sigmaaldrich.comsigmaaldrich.com |

| InChI | 1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1 | sigmaaldrich.comsigmaaldrich.com |

| InChIKey | HFEDNVOKYCDBFD-OGFXRTJISA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES | CC[C@H]1NCCCC1.[H]Cl | sigmaaldrich.comsigmaaldrich.com |

Table 2: General Properties of 2-Ethylpiperidine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N | nih.govnist.govnist.gov |

| Molecular Weight | 113.20 g/mol | nih.govnist.govchemeo.com |

| IUPAC Name | 2-ethylpiperidine | nih.gov |

| InChI | InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3 | nih.govnist.govnist.gov |

| InChIKey | QBBKKFZGCDJDQK-UHFFFAOYSA-N | nih.govnist.govnist.gov |

| SMILES | CCC1CCCCN1 | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-ethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEDNVOKYCDBFD-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Ethylpiperidine Hydrochloride

Asymmetric Synthesis Approaches to the 2-Ethylpiperidine (B74283) Core

Directly establishing the stereocenter at the C2 position of the piperidine (B6355638) ring is an efficient strategy for producing the desired (R)-enantiomer. This involves various asymmetric methodologies that guide the formation of the chiral center.

Enantioselective Reductions of Piperidine Precursors

Asymmetric hydrogenation of prochiral pyridine (B92270) or dihydropyridine precursors represents a powerful and atom-economical method for accessing chiral piperidines. This approach typically involves the use of a chiral transition-metal catalyst. Iridium-based catalysts, in particular, have shown significant success in the enantioselective hydrogenation of 2-alkyl-substituted pyridinium (B92312) salts. nih.govnih.gov

The process involves the activation of the pyridine ring by N-alkylation, forming a pyridinium salt, which is then hydrogenated under pressure using a chiral iridium complex. The ligand coordinated to the metal center is crucial for inducing enantioselectivity. For instance, the use of ligands like MeO-BoQPhos has yielded high levels of enantioselectivity in the reduction of various 2-alkyl pyridinium salts. nih.govnih.gov

| Substrate Example | Catalyst System | Ligand | Enantiomeric Ratio (e.r.) |

| 2-Alkyl N-benzylpyridinium salt | [Ir(COD)Cl]₂ / I₂ | MeO-BoQPhos | Up to 93:7 |

This table presents representative data for the enantioselective hydrogenation of 2-alkylpyridines, a strategy applicable to the synthesis of the 2-ethylpiperidine core.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely applicable and has been used in the synthesis of various chiral heterocycles.

In the context of 2-ethylpiperidine, a chiral auxiliary, such as one derived from pseudoephedrine or an Evans oxazolidinone, could be attached to a suitable acyclic precursor. sigmaaldrich.comwikiwand.com For example, an amide can be formed between a carboxylic acid precursor and pseudoephedrine. Deprotonation followed by alkylation occurs diastereoselectively, guided by the stereocenters of the auxiliary. Subsequent cyclization to form the piperidine ring and removal of the auxiliary would yield the chiral 2-substituted piperidine.

| Auxiliary Type | General Substrate | Key Reaction | Stereochemical Control |

| Pseudoephedrine | Carboxylic Acid | Diastereoselective enolate alkylation | The methyl group of the auxiliary directs the incoming electrophile. wikiwand.com |

| Evans Oxazolidinone | Acyl Chloride | Diastereoselective aldol (B89426) or alkylation reactions | Steric hindrance from substituents on the oxazolidinone ring directs the reaction pathway. wikipedia.org |

This table outlines common chiral auxiliaries and the principles behind their use in stereocontrolled synthesis, a methodology applicable to preparing the 2-ethylpiperidine scaffold.

Organocatalytic Routes for Asymmetric Ring Formation

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the synthesis of substituted piperidines, organocatalysts, often derived from proline, can facilitate domino reactions that construct the heterocyclic ring and create multiple stereocenters with high enantioselectivity. nih.govnih.gov

A common approach involves a Michael addition of an aldehyde or ketone to a nitroalkene, followed by an intramolecular cyclization/aminalization. A chiral secondary amine catalyst, such as an O-TMS protected diphenylprolinol, activates the carbonyl compound to form an enamine intermediate, which then attacks the nitroalkene in a stereodefined manner. This domino process can form polysubstituted piperidine rings with excellent enantioselectivity. nih.gov This biomimetic approach has been successfully used to prepare 2-substituted piperidine alkaloids. nih.govunito.it

| Catalyst Type | Reaction | Precursors | Outcome |

| Proline-derived catalyst | Domino Michael addition/cyclization | Aldehydes, Nitroolefins | Polysubstituted piperidines with multiple contiguous stereocenters. nih.gov |

| Primary amine catalyst | Biomimetic Mannich/cyclization | Acetaldehyde derivatives, Imines | 2-substituted piperidines in high enantiomeric excess (up to 97% ee). nih.gov |

This table summarizes organocatalytic strategies for the asymmetric synthesis of the piperidine ring.

Chemoenzymatic Syntheses and Biocatalytic Pathways

Biocatalysis, utilizing isolated enzymes or whole-cell systems like baker's yeast, offers a green and highly selective alternative for synthesizing chiral compounds. Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of traditional chemical reactions.

For the synthesis of chiral piperidines, the enzymatic reduction of a ketone precursor is a well-established method. For example, the reduction of N-protected 3-oxo-piperidine-2-carboxylate esters using baker's yeast can proceed with exceptional diastereoselectivity and enantioselectivity, yielding the corresponding hydroxy-piperidine derivatives. core.ac.uknottingham.ac.uk These intermediates can then be chemically elaborated to the desired 2-ethylpiperidine target. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reduction.

| Biocatalyst | Substrate | Product | Stereoselectivity |

| Baker's Yeast | 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate | (2R, 3S)-1-tert-butyl-2-methyl 3-hydroxy-piperidine-1,2-dicarboxylate | >99% d.e., >97% e.e. core.ac.uknottingham.ac.uk |

This table illustrates the high stereoselectivity achievable with biocatalytic reductions in the synthesis of chiral piperidine precursors.

Resolution Techniques for Enantiomeric Enrichment

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to isolate the desired enantiomer.

Diastereomeric Salt Formation and Crystallization

Classical resolution via diastereomeric salt formation is a robust and scalable technique for separating enantiomers. This method involves reacting the racemic base, such as 2-ethylpiperidine, with an enantiomerically pure chiral acid, known as a resolving agent. google.com This reaction forms a pair of diastereomeric salts.

These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. google.com By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to precipitate selectively from the solution. The precipitated salt is then isolated by filtration. Finally, the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomerically pure (R)-2-ethylpiperidine, which can then be converted to its hydrochloride salt.

| Resolving Agent Example | Racemic Mixture Component | Principle | Key Advantage |

| Di-benzoyl-L-tartaric acid | Racemic piperidine derivative | Formation of diastereomeric salts with different solubilities. google.com | Can achieve high enantiomeric excess (>98% e.e.) after a single crystallization. google.com |

| (S)-Mandelic acid | Racemic piperidine derivative | Selective precipitation of one diastereomer. google.com | Scalable and well-established industrial process. |

This table describes the process of resolving racemic mixtures through diastereomeric salt formation, a common method for obtaining enantiomerically pure amines like (R)-2-Ethylpiperidine.

Chiral Chromatography for Enantiomer Separation

The separation of enantiomers is a critical step in the synthesis of enantiopure compounds like (R)-2-Ethylpiperidine hydrochloride. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands out as a powerful technique for resolving racemic mixtures of piperidine derivatives. The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantioseparation.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability. For instance, a method for the estimation of the (S)-enantiomer in (R)-piperidin-3-amine dihydrochloride, a related piperidine compound, was developed using a Chiralpak AD-H column. nih.gov This method involved a pre-column derivatization to introduce a chromophore, enabling UV detection. nih.gov While specific conditions for 2-ethylpiperidine are not extensively documented in publicly available literature, the principles of method development would follow a similar path of screening different polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) with various mobile phases.

Supercritical Fluid Chromatography (SFC) has emerged as a greener and more efficient alternative to HPLC for chiral separations. SFC utilizes supercritical carbon dioxide as the main component of the mobile phase, offering advantages such as faster analysis times and reduced solvent consumption. For the separation of primary amines, which share a functional group with piperidines, crown ether-based CSPs, like Crownpak® CR-I (+), have shown significant promise, especially where polysaccharide-based phases may be less effective.

The selection of an appropriate chiral stationary phase and mobile phase is often a process of empirical screening. A typical screening protocol for a novel chiral compound would involve testing a set of columns with diverse chiral selectors under a variety of mobile phase conditions.

Table 1: Common Chiral Stationary Phases and Mobile Phase Systems for Separation of Chiral Amines and Piperidine Derivatives

| Chiral Stationary Phase (CSP) Type | Example CSP | Typical Mobile Phase System | Compound Class |

| Polysaccharide-based | Chiralpak AD-H | Ethanol with 0.1% diethyl amine | Piperidin-3-amine (derivatized) nih.gov |

| Polysaccharide-based | Chiralpak IA | n-hexane/isopropanol | General chiral compounds |

| Crown Ether-based | Crownpak® CR-I (+) | CO2 / Methanol with trifluoroacetic acid | Primary amines |

| Protein-based | α1-acid glycoprotein (AGP) | Phosphate buffer/acetonitrile (B52724) | Basic drugs |

Optimization of Synthetic Routes for Scalability and Enantiopurity

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of the synthetic route to ensure scalability, cost-effectiveness, and consistent enantiopurity. This involves strategies such as process intensification and the implementation of robust analytical protocols for quality control.

Process Intensification in Asymmetric Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of asymmetric synthesis of chiral piperidines, continuous flow chemistry has emerged as a powerful tool for process intensification. Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates.

A notable example is the development of a continuous flow protocol for the synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. nih.govorganic-chemistry.orgacs.org This method provides various functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes of residence time. nih.govorganic-chemistry.orgacs.org The scalability of this flow process was demonstrated, showcasing its utility for the efficient production of enantioenriched piperidines. nih.govorganic-chemistry.orgacs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Representative α-Chiral Piperidine

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | Several hours | Minutes |

| Yield | Variable, often lower | Consistently high (>80%) nih.govorganic-chemistry.org |

| Diastereoselectivity | Good to excellent | Excellent (>90:10 dr) nih.govorganic-chemistry.org |

| Scalability | Challenges in heat transfer and mixing | Readily scalable |

| Safety | Handling of large quantities of reagents | Small reactor volumes, improved safety |

Process Analytical Technology (PAT) is another key element of process intensification. PAT involves the in-situ monitoring of critical process parameters and quality attributes to ensure the final product meets the required specifications. Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy can be integrated into the reactor system to provide real-time information on reaction conversion and enantiomeric excess, enabling better process control and optimization.

Stereochemical Purity Assessment Protocols in Synthetic Development

The development of a robust and reliable analytical method for determining the stereochemical purity of the final product and key intermediates is crucial. The validation of such methods according to International Conference on Harmonization (ICH) guidelines ensures their accuracy, precision, and reliability. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the enantiomeric excess (e.e.) of chiral compounds. For piperidine derivatives that lack a UV chromophore, a pre-column derivatization step is often necessary to introduce a UV-active moiety. nih.gov For example, derivatization with para-toluenesulfonyl chloride can be employed. nih.gov The validation of a chiral HPLC method involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) offers an alternative or complementary method for determining enantiomeric purity. Chiral solvating agents form transient diastereomeric complexes with the enantiomers, leading to the separation of signals in the NMR spectrum. This allows for the direct integration of the signals to determine the enantiomeric ratio. For chiral amines, a variety of chiral acids can be used as CSAs.

A comprehensive stereochemical purity assessment protocol would typically involve the use of at least two independent analytical techniques to confirm the enantiomeric excess.

Table 3: Key Validation Parameters for a Chiral HPLC Method

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Baseline resolution between enantiomers and from impurities. |

| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for the minor enantiomer. |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2%. |

| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and peak symmetry remain within acceptable limits. |

Derivatization and Functionalization of R 2 Ethylpiperidine Hydrochloride

Strategies for Nitrogen Functionalization

The secondary amine of (R)-2-ethylpiperidine is a prime site for synthetic modification. Functionalization at this position can introduce a variety of substituents, influencing the molecule's steric and electronic properties, as well as its biological activity.

N-Alkylation and N-Acylation Reactions

N-Alkylation of piperidines is a fundamental transformation for introducing alkyl groups onto the nitrogen atom. researchgate.net Common methods involve the reaction of the piperidine (B6355638) with an alkyl halide. To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide is typically added slowly to ensure the piperidine remains in excess. researchgate.net The use of a base, such as potassium carbonate or N,N-diisopropylethylamine, can facilitate the reaction by neutralizing the hydrohalic acid formed. researchgate.net Solvent choice is also crucial, with anhydrous acetonitrile (B52724) and dimethylformamide (DMF) being common options. researchgate.net

N-Acylation is another important reaction for functionalizing the nitrogen atom, often used to introduce protecting groups or to synthesize amides with diverse biological activities. orientjchem.org This transformation is generally achieved by reacting the amine with an acylating agent like an acyl chloride or an acetic anhydride (B1165640). orientjchem.org These reactions can often be performed under mild, catalyst-free conditions, sometimes even without a solvent, leading to high yields of the N-acylated product. orientjchem.org The reaction is applicable to a wide range of aliphatic, aromatic, and heterocyclic amines. orientjchem.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidines

| Reaction | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl bromide/iodide, anhydrous acetonitrile, room temperature | N-Alkylpiperidine | researchgate.net |

| N-Alkylation | Alkylating agent, K2CO3, dry DMF, room temperature | N-Alkylpiperidine | researchgate.net |

| N-Acylation | Acetic anhydride, solvent-free | N-Acetylpiperidine | orientjchem.org |

| N-Acylation | Acetyl chloride, catalyst | N-Acetylpiperidine | orientjchem.org |

Formation of N-Heterocyclic Derivatives

The nitrogen atom of (R)-2-ethylpiperidine can serve as a nucleophile in reactions that lead to the formation of more complex N-heterocyclic systems. These transformations are crucial for building diverse molecular scaffolds for drug discovery and materials science. For instance, intramolecular cyclization reactions involving the piperidine nitrogen and a suitable functional group on a side chain can lead to the formation of fused or bridged bicyclic systems.

Synthesis of N-Protected (R)-2-Ethylpiperidine Intermediates

In multi-step syntheses, it is often necessary to protect the secondary amine of (R)-2-ethylpiperidine to prevent unwanted side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The introduction of these groups is typically achieved by reacting the piperidine with the corresponding anhydride or chloroformate in the presence of a base. For example, N-Boc protection is readily accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O). These N-protected intermediates are stable under a variety of reaction conditions and can be deprotected selectively when needed, making them versatile tools in organic synthesis. The choice of protecting group is critical and depends on the specific reaction sequence planned.

Regioselective Functionalization of the Piperidine Ring System

Beyond modifying the nitrogen atom, the carbon framework of the piperidine ring offers opportunities for further functionalization. Achieving regioselectivity in these transformations is a significant challenge due to the similar reactivity of the C-H bonds at different positions.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful strategy for modifying the piperidine ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. researchgate.netresearchgate.net The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. researchgate.netnih.gov

For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the functionalization of N-protected piperidines. researchgate.netnih.gov The regioselectivity between the C2, C3, and C4 positions can be influenced by steric and electronic factors. researchgate.net The C2 position is electronically activated but can be sterically hindered. researchgate.net Functionalization at the C4 position can be achieved by sterically shielding the C2 position with a bulky catalyst and a suitable N-protecting group. researchgate.net Accessing the C3 position often requires more indirect methods. researchgate.net

Photocatalysis has also been utilized for the C-H functionalization of piperazines, a related class of nitrogen heterocycles, suggesting potential applicability to piperidines. encyclopedia.pubmdpi.com These methods often involve single-electron transfer processes to generate radical intermediates that can then be coupled with various partners. encyclopedia.pubmdpi.com

Table 2: Catalyst and Protecting Group Effects on Regioselective C-H Functionalization of Piperidines

| N-Protecting Group | Catalyst | Position Functionalized | Reference |

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 | researchgate.netnih.gov |

| N-Brosyl | Rh₂(R-TPPTTL)₄ | C2 | researchgate.netnih.gov |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | researchgate.netnih.gov |

Introduction of Additional Stereocenters via Stereoselective Transformations

The existing stereocenter at the C2 position of (R)-2-ethylpiperidine can be used to direct the stereochemistry of subsequent transformations, allowing for the introduction of new stereocenters with high levels of control. This is a crucial strategy for the synthesis of complex, stereochemically defined molecules.

Stereoselective alkylation of the piperidine ring can be achieved through various methods. For example, the formation of an enamide anion from a derivative of piperidine can be followed by alkylation to introduce a substituent at the C3 position. odu.edu

Furthermore, stereoselective synthesis of 2-(2-hydroxyalkyl)piperidine alkaloids has been accomplished through Prins-Ritter type reactions, demonstrating the ability to build complex side chains with defined stereochemistry. researchgate.netresearchgate.net The stereoselectivity of these reactions can be influenced by the choice of reagents and catalysts. nih.govnih.gov For instance, rhodium-catalyzed C-H functionalization reactions have shown the ability to generate new stereocenters with varying degrees of diastereoselectivity and enantioselectivity, which can be tuned by the catalyst and the N-protecting group. nih.gov

Preparation of Ligand Precursors and Organocatalysts from (R)-2-Ethylpiperidine Hydrochloride

The transformation of (R)-2-ethylpiperidine into valuable catalytic molecules hinges on the strategic functionalization of its secondary amine. This nitrogen atom serves as the primary reactive site for introducing new structural motifs that can coordinate to metal centers (as in a ligand) or participate directly in catalytic cycles (as in an organocatalyst). The ethyl group at the C2 position provides a fixed stereocenter, ensuring the chirality of the resulting derivatives.

The general approach involves the deprotonation of the hydrochloride salt to liberate the free secondary amine, (R)-2-ethylpiperidine, which can then undergo various N-functionalization reactions.

Hypothetical Synthesis of Ligand Precursors

Chiral ligands are crucial for enantioselective metal-catalyzed reactions. Bidentate ligands, which can form a stable chelate ring with a metal, are particularly effective. Starting from (R)-2-ethylpiperidine, one could envision the synthesis of N,N'- or P,N-type ligands.

N-Alkylation to Form Chiral Diamine Ligands:

A common strategy for creating chiral diamine ligands is to introduce a second nitrogen-containing group via N-alkylation. For instance, reacting (R)-2-ethylpiperidine with a molecule containing a leaving group and a protected or masked secondary amine could yield a precursor that, after deprotection, would furnish a C1-symmetric N,N'-diamine ligand.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Proposed Product | Ligand Type |

| (R)-2-Ethylpiperidine | 2-(Bromomethyl)pyridine | (R)-1-(Pyridin-2-ylmethyl)-2-ethylpiperidine | N,N'-Ligand |

| (R)-2-Ethylpiperidine | 2-Chloro-N,N-dimethylethanamine | (R)-N'-(2-Ethylpiperidine-1-yl)-N,N-dimethylethane-1,2-diamine | N,N'-Diamine |

| (R)-2-Ethylpiperidine | (Diphenylphosphino)methyl chloride | (R)-1-((Diphenylphosphino)methyl)-2-ethylpiperidine | P,N-Ligand |

These derivatized piperidines could then be used to form complexes with various transition metals like palladium, rhodium, or copper, which are known to catalyze a wide range of asymmetric transformations.

Hypothetical Synthesis of Organocatalysts

Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. Chiral amines and their derivatives are among the most powerful classes of organocatalysts, often activating substrates through the formation of transient enamine or iminium ion intermediates.

(R)-2-Ethylpiperidine as a Chiral Base:

In its simplest form, (R)-2-ethylpiperidine itself can act as a chiral Brønsted base catalyst. Its steric bulk and defined stereochemistry could, in principle, influence the stereochemical outcome of base-catalyzed reactions, such as conjugate additions or aldol-type reactions.

Derivatization for Enhanced Organocatalytic Activity:

More complex organocatalysts could be prepared through N-acylation or N-alkylation to introduce additional functional groups capable of hydrogen bonding or providing further steric direction. For example, the introduction of an amide group or a bulky aromatic substituent could enhance the catalyst's performance in specific applications.

A potential application lies in the asymmetric Michael addition, where the chiral amine catalyst activates an α,β-unsaturated carbonyl compound towards nucleophilic attack.

| Catalyst Precursor | Reaction Type | Potential Application |

| (R)-2-Ethylpiperidine | Chiral Base Catalysis | Asymmetric Michael Addition |

| N-((R)-2-Ethylpiperidin-1-yl)acetamide | Hydrogen-Bond Donor Catalysis | Asymmetric Aldol (B89426) Reaction |

| (R)-1-(2,4,6-Trimethylphenyl)-2-ethylpiperidine | Bulky Amine Catalysis | Enantioselective Protonation |

This table outlines potential roles for (R)-2-ethylpiperidine and its derivatives in organocatalysis based on established catalyst archetypes.

While the specific efficacy and enantioselectivity that would be achieved with catalysts derived from this compound are unknown without experimental data, the structural framework holds theoretical promise. The lack of published research in this specific area highlights a gap in the exploration of readily accessible chiral building blocks and presents an opportunity for future investigation.

Applications of R 2 Ethylpiperidine Hydrochloride As a Chiral Building Block

A Versatile Scaffold for Complex Organic Architectures

The strategic incorporation of (R)-2-Ethylpiperidine hydrochloride into synthetic routes allows for the development of novel and complex molecules with defined three-dimensional arrangements. Its utility stems from the pre-defined stereocenter at the C2 position, which can direct the stereochemical outcome of subsequent reactions.

Crafting Chiral Amine-Containing Frameworks

This compound serves as an exemplary starting point for the synthesis of more elaborate chiral amine-containing scaffolds. The piperidine (B6355638) nitrogen can be readily functionalized, and the ethyl group at the chiral center provides a steric and electronic bias that influences the approach of reagents, thereby enabling diastereoselective transformations at other positions of the ring or on appended side chains.

Methodologies for the asymmetric synthesis of substituted piperidines often rely on the use of chiral amines to induce stereoselectivity. rsc.org In this context, (R)-2-Ethylpiperidine can be envisioned as a foundational element where further complexity is built upon its chiral core. For instance, N-alkylation followed by functionalization of the piperidine ring is a common strategy to access diverse chemical space.

Table 1: Illustrative Examples of Chiral Amine Scaffold Synthesis

| Starting Material | Reagents and Conditions | Product Scaffold | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| N-Protected (R)-2-Ethylpiperidine | 1. LDA, THF, -78 °C; 2. Electrophile (e.g., R-X) | α-Functionalized Chiral Piperidine | >95:5 | >98% |

| (R)-2-Ethylpiperidine | Aldehyde, Lewis Acid Catalyst | Substituted Quinolizidine (B1214090) | Varies | >90% |

Note: This table presents hypothetical data based on typical outcomes in asymmetric synthesis involving similar chiral piperidine derivatives.

Seamless Integration into Heterocyclic Ring Systems

The piperidine ring of this compound can be annulated or fused with other ring systems to generate polycyclic heterocyclic structures with multiple stereocenters. The defined stereochemistry of the starting material is crucial for controlling the relative and absolute stereochemistry of the newly formed rings.

The synthesis of complex heterocyclic compounds is an area of intense research, with applications ranging from materials science to pharmaceuticals. nih.govchemrxiv.orgshd-pub.org.rs The use of chiral building blocks is a powerful strategy to achieve stereocontrol in these syntheses. For example, intramolecular cyclization reactions starting from a derivative of (R)-2-Ethylpiperidine can lead to the formation of indolizidine or quinolizidine alkaloids, which are known for their diverse biological activities. wiley.com

Enantioselective Introduction of the Ethylpiperidine Moiety

In syntheses where the piperidine ring itself is constructed, derivatives of (R)-2-ethylpiperidine can act as chiral auxiliaries or templates. More commonly, the intact (R)-2-ethylpiperidine moiety is introduced into a larger molecule through nucleophilic substitution or coupling reactions. This approach guarantees the enantiopurity of the piperidine fragment within the final product.

The development of methods for the enantioselective synthesis of piperidines is a significant focus in organic chemistry. nih.govnih.gov The use of pre-existing chiral fragments like this compound simplifies the synthetic challenge of establishing the desired stereochemistry.

A Strategic Asset in Total Synthesis

The utility of this compound is prominently showcased in the context of total synthesis, where the ultimate goal is the complete and efficient construction of a complex natural product or a designed bioactive molecule.

Ensuring Stereochemical Fidelity in Multi-Step Syntheses

The stereocenter in this compound can exert a profound influence on the stereochemical outcome of reactions performed many steps later in a synthetic sequence. This long-range stereocontrol is a highly sought-after feature in complex synthesis, as it minimizes the formation of undesired diastereomers and simplifies purification efforts. Reactions that are inherently stereoselective or stereospecific are often employed to transfer the initial chirality throughout the molecule. masterorganicchemistry.com The functionalization of piperidine derivatives has been shown to proceed with high levels of stereoselectivity, which is critical for the synthesis of biologically active molecules like methylphenidate analogues. nsf.govnih.gov

Precursor in the Development of Novel Chiral Ligands and Catalysts

The strategic use of (R)-2-ethylpiperidine as a chiral starting material allows for the introduction of chirality into various ligand frameworks. The nitrogen atom of the piperidine ring provides a convenient handle for functionalization, enabling the attachment of coordinating groups such as phosphines, amines, and N-heterocyclic carbenes (NHCs). The ethyl group at the chiral center provides steric bulk, which can play a crucial role in the stereochemical control of catalytic reactions.

The synthesis of chiral ligands derived from (R)-2-ethylpiperidine typically involves the N-functionalization of the piperidine ring.

Chiral Phosphine (B1218219) Ligands: The synthesis of chiral phosphine ligands incorporating the (R)-2-ethylpiperidine moiety is a key area of interest. researchgate.netnih.gov These ligands are crucial in transition metal-catalyzed reactions. nih.gov The general approach involves the reaction of (R)-2-ethylpiperidine with a suitable phosphine-containing electrophile. The resulting P,N-ligands can then be used to form complexes with various transition metals. The design of these ligands often focuses on tuning the electronic and steric properties of the phosphine group to optimize catalytic activity and enantioselectivity. researchgate.net

Chiral Amine Ligands: Chiral vicinal diamines are another important class of ligands in asymmetric catalysis. The synthesis of such ligands can be envisioned starting from (R)-2-ethylpiperidine. For instance, functionalization of the piperidine nitrogen with an amino-containing group can lead to the formation of chiral diamine ligands. These ligands are known to be effective in a variety of metal-catalyzed transformations.

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as a versatile class of ligands for transition metal catalysis. nih.govresearchgate.netyoutube.com The synthesis of chiral NHC ligands based on the (R)-2-ethylpiperidine scaffold would involve the construction of an imidazolium (B1220033) or related azolium salt where one of the nitrogen atoms is part of the piperidine ring. Subsequent deprotonation would yield the chiral NHC, which can then be coordinated to a metal center. The steric and electronic properties of these NHC ligands can be readily tuned by modifying the substituents on the heterocyclic ring. nih.gov

Once synthesized, the catalytic performance of metal complexes bearing these novel chiral ligands derived from (R)-2-ethylpiperidine is evaluated in key enantioselective reactions.

Enantioselective Hydrogenations: Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and the development of efficient catalysts is of paramount importance. dicp.ac.cnnih.govtcichemicals.comsigmaaldrich.com Rhodium and Ruthenium complexes bearing chiral phosphine ligands are often employed for the enantioselective hydrogenation of various unsaturated substrates, such as olefins and ketones. dicp.ac.cnsigmaaldrich.com The data from these evaluations, typically presented in tabular format, includes key metrics like conversion, enantiomeric excess (e.e.), and the absolute configuration of the product.

Table 1: Illustrative Data for Enantioselective Hydrogenation of a Prochiral Olefin (Note: This table is a hypothetical representation to illustrate the type of data generated in such studies, as specific data for (R)-2-ethylpiperidine derived ligands is not readily available in the cited literature.)

| Entry | Catalyst (Ligand) | Substrate | Solvent | Temp (°C) | Pressure (atm) | Conv. (%) | e.e. (%) | Config. |

| 1 | [Rh(COD)(L1)]BF4 | Methyl (Z)-α-acetamidocinnamate | CH2Cl2 | 25 | 1 | >99 | 95 | (R) |

| 2 | [Ru(L2)Cl2] | 1-phenylpropan-2-one | MeOH | 50 | 10 | 98 | 92 | (S) |

Enantioselective C-C Bond Formations: The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern synthetic chemistry. tcichemicals.com Catalysts derived from (R)-2-ethylpiperidine-based ligands can be assessed in a variety of C-C bond-forming reactions, such as asymmetric allylic alkylations, Heck reactions, and aldol (B89426) reactions. The effectiveness of the catalyst is determined by its ability to control the stereochemistry of the newly formed C-C bond, leading to high yields and enantioselectivities of the desired product.

Table 2: Illustrative Data for Enantioselective Allylic Alkylation (Note: This table is a hypothetical representation to illustrate the type of data generated in such studies, as specific data for (R)-2-ethylpiperidine derived ligands is not readily available in the cited literature.)

| Entry | Catalyst (Ligand) | Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Config. |

| 1 | [Pd(L3)(allyl)]Cl | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | THF | 25 | 95 | 98 | (S) |

| 2 | [Cu(OTf)2(L4)] | Indole | Nitroolefin | Toluene | 0 | 92 | 96 | (R) |

Advanced Analytical and Spectroscopic Methodologies in Research of R 2 Ethylpiperidine Hydrochloride

Chiral Analytical Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. It quantifies the purity of one enantiomer in a mixture. For (R)-2-Ethylpiperidine hydrochloride, a compound with a single stereocenter, several high-precision analytical techniques are utilized to achieve this.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. chromatographyonline.com The development of a robust chiral HPLC method for this compound involves the careful selection of a chiral stationary phase (CSP) and an appropriate mobile phase.

Method Development Insights:

For basic compounds like piperidine (B6355638) derivatives, polysaccharide-based CSPs such as Chiralcel® OD-H and Chiralpak® AD are often effective. chromatographyonline.com The mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol such as 2-propanol or ethanol. To improve peak shape and resolution for basic analytes, a small amount of an amine modifier, like diethylamine (B46881) (0.1% v/v), is commonly added to the mobile phase. chromatographyonline.com The optimization process involves adjusting the mobile phase composition and flow rate to achieve baseline separation of the enantiomers in a reasonable analysis time. chromatographyonline.com

Table 1: Illustrative Chiral HPLC Method Parameters for Piperidine Analogs

| Parameter | Condition |

| Column | Chiralcel® OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

This table presents a typical starting point for method development. Actual conditions for this compound would require specific optimization.

Chiral Gas Chromatography (GC) Method Development

Chiral Gas Chromatography (GC) offers another excellent approach for determining the enantiomeric excess of volatile or semi-volatile chiral compounds. For amines like 2-ethylpiperidine (B74283), derivatization is often necessary to improve volatility and chromatographic performance.

Derivatization and Analysis:

A common derivatization strategy involves acylation, for instance, with trifluoroacetyl anhydride (B1165640), to convert the amine into a more volatile amide. The resulting trifluoroacetylated derivative can then be analyzed on a chiral capillary column. nih.gov Cyclodextrin-based CSPs, such as those modified with permethylated β-cyclodextrin, are frequently employed for the separation of chiral amine derivatives. gcms.czresearchgate.net The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving optimal separation. gcms.cz

Table 2: Representative Chiral GC Method Parameters for Chiral Amines

| Parameter | Condition |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Column | Chiraldex G-TA (or similar cyclodextrin-based CSP) |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min hold), then ramp to 180 °C at 5 °C/min |

| Injector Temp. | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 250 °C |

This table provides a general framework. The specific method for this compound would need to be empirically developed and validated.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric purity through the use of chiral shift reagents (CSRs). These reagents are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.orgharvard.edu

Mechanism of Enantiomeric Discrimination:

When a chiral analyte like this compound interacts with a chiral shift reagent, it forms transient diastereomeric complexes. These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of NMR signals for the two enantiomers. libretexts.org The magnitude of the chemical shift difference (ΔΔδ) between the enantiomers depends on the specific CSR used, the analyte, and the experimental conditions. harvard.edu Lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) are commonly used for this purpose. libretexts.org By integrating the distinct signals corresponding to each enantiomer, the enantiomeric excess can be calculated. libretexts.org

Structural Elucidation Research using Advanced Spectroscopic Techniques

Beyond determining enantiomeric purity, advanced spectroscopic techniques are crucial for the comprehensive structural characterization of this compound and its derivatives, particularly in the context of synthetic studies.

High-Resolution Mass Spectrometry (HRMS) in Synthetic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in synthetic chemistry for confirming the elemental composition of newly synthesized compounds. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. nih.govnih.gov

Applications in Synthesis:

During the synthesis of this compound or its derivatives, HRMS is used to:

Confirm the identity of intermediates and the final product: By comparing the experimentally measured mass to the calculated exact mass of the target molecule, chemists can verify that the desired transformation has occurred. nih.gov

Identify byproducts and impurities: The high resolving power of HRMS can distinguish between compounds with very similar nominal masses, aiding in the identification of reaction byproducts. nih.gov

Table 3: Example of HRMS Data for a Hypothetical Derivative

| Compound | Theoretical m/z | Measured m/z | Mass Error (ppm) | Molecular Formula |

| N-acetyl-(R)-2-ethylpiperidine | 156.1383 (M+H)⁺ | 156.1380 | -1.9 | C₉H₁₈NO⁺ |

This table illustrates how HRMS data can be used to confirm the elemental composition of a synthesized compound.

Two-Dimensional NMR Spectroscopy for Complex Derivative Characterization

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information, the characterization of more complex derivatives of this compound often requires two-dimensional (2D) NMR techniques. ipb.pt These methods provide information about the connectivity of atoms within a molecule.

Common 2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the piperidine ring and its substituents. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon resonances. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is invaluable for determining the stereochemistry and conformation of complex derivatives. ipb.pt

The application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed three-dimensional picture of the molecule's structure. This is particularly important when new, complex derivatives of this compound are synthesized.

Single Crystal X-ray Diffraction for Absolute Configuration Confirmation

The unequivocal determination of the absolute configuration of a chiral molecule is a critical step in stereoselective synthesis and pharmaceutical development. For this compound, a chiral compound featuring a stereocenter at the C2 position of the piperidine ring, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for assigning the (R) or (S) configuration. This powerful analytical technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the spatial arrangement of atoms in a molecule.

The process of confirming the absolute configuration of this compound via SC-XRD begins with the growth of a high-quality single crystal. This is often the most challenging step and requires careful control of crystallization conditions such as solvent, temperature, and concentration. For the hydrochloride salt, the ionic nature of the compound can facilitate the formation of well-ordered crystals suitable for diffraction experiments.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of reflections. The intensities of these reflections are measured and used to solve the crystal structure.

To determine the absolute configuration, anomalous dispersion effects must be utilized. When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This phenomenon, known as anomalous scattering, leads to a breakdown of Friedel's law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l) are equal. The differences in intensity between these Bijvoet pairs are dependent on the absolute configuration of the molecule in the crystal.

For a light-atom molecule like this compound (C7H16ClN), which contains only carbon, hydrogen, nitrogen, and chlorine atoms, the anomalous scattering effect of the chlorine atom is often sufficient to determine the absolute configuration. The Flack parameter, a value refined during the crystallographic analysis, is a key indicator. A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides strong evidence for the assigned absolute configuration.

While specific crystallographic data for this compound is not publicly available, the principles of its absolute configuration determination can be illustrated with data from a related chiral piperidine derivative. For instance, in the crystal structure of a chiral N-substituted piperidone derivative, the conformation of the piperidine ring and the spatial orientation of the substituent at the stereocenter were unambiguously determined using SC-XRD. nih.gov The analysis of bond lengths, bond angles, and torsion angles, along with the refinement of the Flack parameter, would definitively confirm the (R) configuration of the ethyl group at the C2 position relative to the rest of the piperidine ring in this compound.

Illustrative Crystallographic Data for a Chiral Piperidine Derivative

The following table presents hypothetical but realistic crystallographic data that could be expected from a single-crystal X-ray diffraction analysis of a chiral piperidine salt, illustrating the type of information obtained.

| Parameter | Value |

| Chemical Formula | C7H16ClN |

| Formula Weight | 149.66 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 10.211(3) |

| c (Å) | 12.675(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1104.5(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.452 |

| Absorption Coefficient (mm⁻¹) | 0.45 |

| F(000) | 328 |

| Flack Parameter | 0.02(3) |

Theoretical and Computational Studies on R 2 Ethylpiperidine Hydrochloride

Conformational Analysis of the Piperidine (B6355638) Ring

The six-membered piperidine ring is not planar; it predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of (R)-2-Ethylpiperidine hydrochloride, the protonated nitrogen atom and the C2-ethyl group are key determinants of the ring's conformational landscape. The primary equilibrium of interest is the ring inversion that interconverts the two chair forms, which differ in the orientation of the ethyl group between an axial and an equatorial position.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Stability

Ab initio and Density Functional Theory (DFT) are the workhorses of computational chemistry for accurately predicting the geometries and relative energies of molecular conformers. For substituted piperidinium (B107235) ions, these methods can quantify the energy difference between the conformer with an axial substituent and the one with an equatorial substituent.

In the case of this compound, the two principal chair conformers are the trans isomer (equatorial ethyl group) and the cis isomer (axial ethyl group). Computational studies on analogous 2-alkyl-substituted cyclohexanes and piperidines consistently show that the equatorial conformer is thermodynamically more stable. masterorganicchemistry.com This preference is primarily due to the avoidance of steric strain that arises from 1,3-diaxial interactions present in the axial conformer. masterorganicchemistry.com In the axial conformer of this compound, the ethyl group would experience steric repulsion with the axial hydrogen atoms at the C4 and C6 positions.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311+G(d,p), can be employed to optimize the geometry of both conformers and calculate their single-point energies. acs.org The difference in these energies, often referred to as the A-value, quantifies the preference for the equatorial position. For an ethyl group on a cyclohexane (B81311) ring, the A-value is approximately 1.75 kcal/mol, indicating a strong preference for the equatorial position. masterorganicchemistry.com A similar value would be expected for this compound, leading to a conformational equilibrium that heavily favors the equatorial conformer.

Table 1: Illustrative Conformational Energy Data for 2-Alkyl-Substituted Rings Note: This table presents typical A-values for related systems to illustrate the expected trend for this compound, as specific computational data for this molecule is not readily available in the literature.

| Substituent | Ring System | Computational Method (Example) | ΔG (Axial - Equatorial) (kcal/mol) | Equatorial Population at 298 K (%) |

|---|---|---|---|---|

| Methyl | Cyclohexane | Experimental/Various | ~1.74 | ~95 |

| Ethyl | Cyclohexane | Experimental/Various | ~1.75 | ~95 |

| Ethyl | Piperidinium ion | B3LYP/6-311+G(d,p) (Predicted) | ~1.7-1.8 | ~95 |

Influence of Substituents on Ring Conformation and Inversion Barriers

The primary substituent on the this compound ring is the ethyl group at the C2 position. The proton on the nitrogen atom also influences the ring's geometry. The barrier to ring inversion can also be calculated computationally by locating the transition state for this process, which is typically a high-energy half-chair or twist-boat conformation. For piperidine itself, this barrier is around 10-11 kcal/mol. The presence of the ethyl group is not expected to dramatically alter this barrier, though specific DFT calculations would be needed for a precise value. acs.org The protonation of the nitrogen atom to form the hydrochloride salt slightly alters bond lengths and angles within the ring compared to the free base, but the fundamental chair preference and the barrier to inversion remain similar.

Stereoelectronic Effects and Chirality Origin

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. These effects are fundamental to understanding conformational stability and reactivity.

Analysis of Stereodifferentiating Interactions

In the this compound cation, hyperconjugation is a key stabilizing stereoelectronic effect. researchgate.net This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In the more stable equatorial conformer, favorable hyperconjugative interactions can occur. For instance, the electron density from the axial C-H bonds on the ring can be donated into the σ antibonding orbitals of the C-C and C-N bonds.

Computational Prediction of Stereoselectivity in Reactions Involving (R)-2-Ethylpiperidine

The defined chiral environment of (R)-2-Ethylpiperidine makes it a potential candidate as a chiral catalyst or auxiliary in asymmetric synthesis. Computational chemistry can be used to predict its effectiveness in such roles. By modeling the transition states of a reaction, chemists can predict which diastereomeric pathway is lower in energy, and thus, which stereoisomer of the product will be favored. researchgate.net

For example, one could computationally model an aldol (B89426) reaction or a Michael addition where this compound (or its free base form) acts as an organocatalyst. rsc.orgresearchgate.net The calculation would involve:

Building the transition state structures for the formation of both the (R) and (S) products.

Optimizing these structures using DFT (e.g., at the B3LYP or M06-2X level of theory).

Calculating the free energies of these transition states.

The difference in the free energies of the diastereomeric transition states (ΔΔG‡) allows for the prediction of the enantiomeric or diastereomeric excess of the reaction. A larger energy difference implies higher predicted stereoselectivity. These models can reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric hindrance) between the substrate and the chiral catalyst that are responsible for the stereochemical outcome.

Reaction Mechanism Studies Involving this compound as a Reactant or Catalyst Component

DFT calculations are invaluable for elucidating reaction mechanisms at a molecular level. nih.gov If this compound were used as a component in a catalytic system, computational studies could map out the entire catalytic cycle. This would involve identifying all intermediates and transition states and calculating their relative energies to construct a complete energy profile of the reaction.

For instance, in a hypothetical asymmetric Michael addition catalyzed by (R)-2-ethylpiperidine, the mechanism likely proceeds through the formation of an enamine intermediate between the catalyst and a ketone donor. auburn.edu A computational study would investigate the following steps:

Formation of the enamine from the piperidine and the ketone.

The carbon-carbon bond-forming step, where the enamine attacks the Michael acceptor. This is the stereodetermining step, and four possible transition states (leading to four stereoisomers) would be modeled.

Hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.

By analyzing the geometries and energies of the transition states in the stereodetermining step, researchers can understand why one product is formed preferentially. The calculations would highlight how the chiral scaffold of the (R)-2-ethylpiperidine, with its equatorially disposed ethyl group, creates a steric environment that directs the approach of the electrophile to one face of the enamine, leading to a highly stereoselective transformation. Such studies are crucial for the rational design of new and more effective catalysts. chemrxiv.org

Transition State Analysis for Asymmetric Transformations

The stereochemical outcome of an asymmetric synthesis is determined at the transition state, the highest energy point along the reaction coordinate. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to model these transient structures and understand the origins of enantioselectivity in the formation of chiral piperidines like (R)-2-ethylpiperidine.

In the asymmetric synthesis of 2-substituted piperidines, such as through the hydrogenation of a corresponding pyridinium (B92312) salt or the alkylation of a chiral enamine, multiple reaction pathways leading to different stereoisomers are possible. Transition state analysis allows chemists to calculate the energies of the various transition states. The stereoisomer formed via the lowest energy transition state will be the major product.

For instance, in the asymmetric C-alkylation of chiral enamines derived from 2,2,6-trialkylpiperidines, computational modeling using DFT (B3LYP/6-31G(d)) has been employed to elucidate the origins of asymmetric induction. nih.gov These studies reveal that the observed stereoselectivity is a result of a preferred conformation of the enamine and the piperidine ring, which places a substituent at the C-6 position in an axial orientation due to allylic 1,3-strain. Consequently, the electrophile preferentially attacks from the sterically less hindered face, away from this axial group. nih.gov

Similarly, theoretical studies have been conducted on the iridium-catalyzed asymmetric hydrogenation of pyridinium salts to produce chiral piperidines. These investigations suggest that the reaction can proceed through an outer-sphere dissociative mechanism. The stereoselectivity is governed by the interactions between the substrate, the chiral ligand, and the metal center in the transition state.

Table 1: Computational Analysis of Transition States in Asymmetric Piperidine Synthesis (Analogous Systems)

| Asymmetric Transformation | Computational Method | Key Findings from Transition State Analysis |

| C-alkylation of chiral 2,2,6-trialkylpiperidine enamines | DFT (B3LYP/6-31G(d)) | Stereoselectivity is attributed to a preferred conformation where a C-6 alkyl group is axial, directing attack away from this substituent. nih.gov |

| Iridium-catalyzed asymmetric hydrogenation of pyridinium salts | DFT | The reaction proceeds via an outer-sphere dissociative mechanism, with stereoselectivity determined by the catalyst-substrate interactions. |

| Michael addition of amines to β-hydroxyparthenolides | DFT (B3LYP/6-31G(d,p)) | The analysis of transition state energies correctly predicted the experimentally observed chemoselectivity and stereospecificity. researchgate.netresearchgate.net |

It is important to note that the data in this table is derived from studies on analogous systems and not directly on this compound.

Energy Landscape Mapping for Reaction Pathways

Beyond analyzing a single transition state, computational chemistry can be used to map the entire energy landscape of a reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products, providing a comprehensive understanding of the reaction mechanism. The resulting energy profile, often plotted as potential energy versus the reaction coordinate, visualizes the energetic barriers (activation energies) and thermodynamic driving forces of the reaction.

For the synthesis of a chiral piperidine, mapping the energy landscape allows for a comparison of the competing reaction pathways that lead to the (R) and (S) enantiomers. The difference in the activation energies for the two pathways (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. A larger energy difference will result in a higher enantioselectivity.

Computational methods can trace the Intrinsic Reaction Coordinate (IRC) to confirm that a calculated transition state indeed connects the reactant and product on the potential energy surface. researchgate.net This ensures the validity of the proposed reaction mechanism.

Table 2: Illustrative Energy Profile for a Hypothetical Asymmetric Piperidine Synthesis

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State to (R)-isomer | +15.2 |

| Transition State to (S)-isomer | +17.5 |

| (R)-Product | -5.0 |

| (S)-Product | -5.0 |

This table presents a hypothetical energy profile to illustrate the concepts of energy landscape mapping. The values are not based on experimental or direct computational data for this compound.

In this illustrative example, the transition state leading to the (R)-isomer is 2.3 kcal/mol lower in energy than the transition state for the (S)-isomer. This energy difference would result in the preferential formation of the (R)-product.

These theoretical and computational approaches are invaluable for rationalizing experimentally observed stereoselectivities and for the predictive design of new, more efficient asymmetric syntheses of chiral piperidines.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes

Current research in this area is exploring several promising avenues:

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. nih.gov Chemo-enzymatic methods, which combine the strengths of both chemical and biological catalysis, are being developed for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade has been successfully employed to convert N-substituted tetrahydropyridines into chiral piperidines. nih.gov

Catalyst-Free Reactions: Visible-light-driven, catalyst-free iodoamination of alkenes represents a green approach to producing various nitrogen heterocycles, including piperidines. mdpi.com These reactions often utilize environmentally friendly solvents and can achieve high yields. mdpi.com

Hydrogenation with Earth-Abundant Metal Catalysts: Traditional hydrogenation methods often rely on precious metal catalysts. nih.gov Recent advancements have seen the development of heterogeneous catalysts based on earth-abundant metals like cobalt, which can effectively hydrogenate pyridine (B92270) derivatives to piperidines, sometimes even in aqueous media. nih.gov

These approaches not only offer environmental benefits but also have the potential to streamline the synthesis of complex chiral molecules.

Exploration of Novel Reactivity and Catalytic Applications

The inherent reactivity of the piperidine (B6355638) ring and its derivatives continues to be a fertile ground for discovering new chemical transformations. Research is actively exploring the functionalization of the piperidine scaffold at various positions to generate novel analogs with unique properties. nih.gov

Key areas of investigation include:

C-H Functionalization: Direct, site-selective C-H functionalization is a powerful strategy for modifying the piperidine ring. nih.gov Rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2, C3, and C4 positions, with the selectivity often controlled by the choice of catalyst and the nitrogen protecting group. nih.gov

Radical-Mediated Cyclization: Intramolecular radical cyclization of linear amino-aldehydes, catalyzed by metals like cobalt, provides a pathway to various piperidines. nih.gov

Asymmetric Catalysis: Chiral piperidine derivatives themselves can serve as ligands or catalysts in asymmetric reactions. rsc.org For example, derivatization of enantiopure piperidines has led to the development of new thiourea-based dual-functional organocatalysts. rsc.org Furthermore, copper-catalyzed coupling reactions, enhanced by specific ligands, have shown promise in forming C-N bonds, which is relevant for synthesizing various N-heterocycles. rsc.org

The development of such novel reactivity expands the synthetic toolbox available to chemists and opens the door to previously inaccessible molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility. organic-chemistry.org The integration of the synthesis of chiral piperidines, including (R)-2-Ethylpiperidine, into flow chemistry platforms is a key area of future development. nih.govorganic-chemistry.org

A continuous flow protocol for the rapid synthesis of α-chiral piperidines has already been developed, demonstrating the potential for high yields and excellent diastereoselectivity within minutes. nih.govorganic-chemistry.org This approach is scalable and has been used for the efficient synthesis of drug precursors. nih.govorganic-chemistry.org

The benefits of flow chemistry include:

Enhanced Reaction Control: Precise control over parameters like temperature, pressure, and residence time. organic-chemistry.org

Improved Safety: The ability to handle hazardous reagents and intermediates in small, contained volumes. organic-chemistry.org

Scalability: Seamless transition from laboratory-scale synthesis to large-scale production. nih.govorganic-chemistry.org

Automation: The potential for automated synthesis, enabling high-throughput screening and optimization of reaction conditions. vapourtec.com

As flow chemistry technology continues to advance, its application in the synthesis of valuable chiral building blocks like (R)-2-Ethylpiperidine is expected to become more widespread.

Computational Design and Prediction of New Derivatives with Enhanced Utility

In recent years, computational methods have become indispensable tools in drug discovery and materials science. scienceopen.com For (R)-2-Ethylpiperidine and its analogs, in silico techniques are being employed to design new derivatives with improved properties and to predict their biological activities and pharmacokinetic profiles. nih.govnih.govmdpi.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of a molecule with its biological activity. nih.govresearchgate.net These models can predict the activity of newly designed compounds, guiding synthetic efforts toward more potent derivatives. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target receptor, providing insights into the mechanism of action and helping to design molecules with improved binding affinity. nih.govresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time, helping to validate docking results and understand the stability of ligand-receptor complexes. researchgate.netnih.gov

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. mdpi.comsphinxsai.com

By integrating these computational approaches, researchers can accelerate the design-synthesis-testing cycle, leading to the more rapid development of novel piperidine derivatives with enhanced utility in various applications. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for (R)-2-Ethylpiperidine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or substitution reactions. For example, 2-ethylpiperidine derivatives are synthesized via nucleophilic substitution using alkyl halides or via reductive amination under controlled pH and temperature . Key parameters include solvent polarity (e.g., dichloromethane for non-polar intermediates), reaction time (24–48 hours for complete conversion), and stoichiometric ratios of reagents. Purification often employs recrystallization from ethanol/water mixtures to achieve >95% purity. Critical validation steps include NMR (for stereochemical confirmation) and HPLC (for purity assessment) .

Q. How is the stereochemical integrity of the (R)-enantiomer maintained during synthesis?

Chiral resolution methods, such as diastereomeric salt formation with tartaric acid derivatives, or asymmetric catalysis using chiral ligands (e.g., BINAP), are employed. Polarimetry and chiral HPLC with cellulose-based columns are essential for verifying enantiomeric excess (>98% is typical for pharmacological studies) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the piperidine ring structure and ethyl substitution (e.g., δ 1.2–1.4 ppm for ethyl CH, δ 2.8–3.2 ppm for piperidine NH) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H] peak at m/z 163.1 (free base) and the hydrochloride adduct .

- FT-IR : Peaks at 2500–2700 cm (N–H stretch of hydrochloride salt) and 1450–1600 cm (C–N vibrations) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like sigma-1 receptors or ion channels. Key parameters include ligand conformational flexibility and solvation effects. For example, the ethyl group’s hydrophobicity may enhance blood-brain barrier permeability, as predicted by logP calculations (experimental logP ≈ 1.8) .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., radioligand binding vs. cell-based functional assays) .